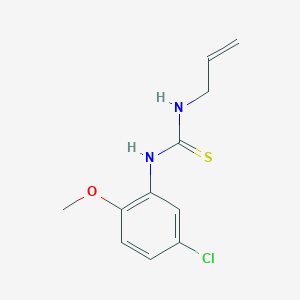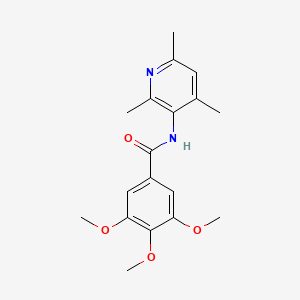
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea, also known as ACTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been shown to exhibit anticancer, antifungal, and antiviral activities. In agriculture, N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been used as a fungicide and insecticide due to its ability to inhibit the growth of various plant pathogens and pests. In material science, N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been used as a crosslinking agent for the synthesis of various polymers.
Mécanisme D'action
The mechanism of action of N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and proliferation of cancer cells, fungi, and viruses. N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been shown to inhibit the activity of various kinases, such as the Src kinase, which is involved in the regulation of cell growth and proliferation. N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has also been shown to inhibit the activity of various enzymes, such as the chitinase enzyme, which is essential for the growth and development of fungi.
Biochemical and Physiological Effects:
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal growth, and the inhibition of viral replication. N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases, such as arthritis and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has several advantages for lab experiments, including its relatively low cost and ease of synthesis. N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea is also stable under various conditions, making it suitable for use in various assays. However, N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields, such as drug discovery and material science. Further studies are also needed to fully understand the mechanism of action of N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea and to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
N-allyl-N'-(5-chloro-2-methoxyphenyl)thiourea can be synthesized using various methods, including the reaction of allyl isothiocyanate with 5-chloro-2-methoxyaniline in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with allyl thiocyanate in the presence of a base. The resulting product is purified and characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c1-3-6-13-11(16)14-9-7-8(12)4-5-10(9)15-2/h3-5,7H,1,6H2,2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKYRBRJVJXREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![(6-methoxy-2-naphthyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6125343.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)

![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B6125382.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6125389.png)
![2-(2-bromophenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6125391.png)
![4-methyl-N-[4-oxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6125392.png)
![3-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6125394.png)
![2-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6125398.png)
![5-(2,4-dichlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6125412.png)